Cas no 1017983-66-2 (1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide)
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- AKOS024497110
- 1017983-66-2
- 1-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide
- F5094-0545
-
- Inchi: 1S/C11H12N4O3S/c1-15-7-6-10(14-15)11(16)13-8-2-4-9(5-3-8)19(12,17)18/h2-7H,1H3,(H,13,16)(H2,12,17,18)
- InChI Key: UWVVSOJTFDAXGU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C1C=CN(C)N=1)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 280.06301143g/mol
- Monoisotopic Mass: 280.06301143g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 116Ų
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5094-0545-2μmol |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-5μmol |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-10μmol |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-20μmol |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-1mg |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-2mg |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-3mg |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-4mg |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-5mg |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5094-0545-10mg |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |
1017983-66-2 | 10mg |
$118.5 | 2023-09-10 |
1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Introduction to 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (CAS No. 1017983-66-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, identified by its CAS number 1017983-66-2, represents a significant advancement in the field of chemical biology and medicinal chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both a pyrazole core and a sulfamoyl substituent on a phenyl ring endows the molecule with distinct pharmacophoric properties, making it a valuable scaffold for the development of novel therapeutic agents.
Recent research has highlighted the potential of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide in addressing various biological targets. The pyrazole moiety is well-documented for its role in drug design, particularly in modulating enzyme activity and receptor binding. In contrast, the sulfamoyl group introduces additional functionality, enhancing solubility and improving interactions with biological targets. This combination has led to investigations into its efficacy as an inhibitor of kinases, proteases, and other enzymes implicated in inflammatory and oncogenic pathways.
One of the most compelling aspects of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is its reported activity as a modulator of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses and hematopoiesis. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on JAK enzymes, suggesting potential applications in treating autoimmune disorders and leukemias. The sulfamoyl group, in particular, has been shown to enhance binding affinity to the ATP-binding pockets of these kinases, contributing to its potency.
The structural framework of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide also makes it an attractive candidate for further derivatization. Medicinal chemists have leveraged this scaffold to generate libraries of analogs with optimized pharmacokinetic profiles. Techniques such as structure-activity relationship (SAR) studies have been employed to fine-tune key pharmacophoric elements, including the substitution pattern on the phenyl ring and the position of the sulfamoyl group. These efforts have yielded compounds with improved selectivity and reduced toxicity, paving the way for clinical development.
In addition to its kinase-modulating properties, 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has been explored for its potential anti-inflammatory effects. In vitro assays have revealed significant inhibition of pro-inflammatory cytokine production, particularly TNF-α and IL-6, by compounds derived from this scaffold. This mechanism aligns with current therapeutic strategies targeting inflammation in chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. The sulfamoyl group’s ability to engage with acidic residues in cytokine receptors may be a key factor contributing to this effect.
The synthesis of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide presents an interesting challenge due to the complexity of its heterocyclic core. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired pyrazole ring system efficiently. The introduction of the sulfamoyl group typically involves nucleophilic substitution or oxidation reactions, requiring precise control over reaction conditions to ensure high yield and purity.
Recent advances in computational chemistry have further enhanced the design and optimization of derivatives based on 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide. Molecular docking simulations have been used to predict binding interactions with target proteins, allowing researchers to identify key residues critical for activity. Additionally, machine learning models have been trained on large datasets containing similar compounds to predict their biological efficacy, reducing the time required for experimental validation.
The pharmacological profile of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide extends beyond its kinase-modulating capabilities. Preliminary studies suggest potential interactions with G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The sulfamoyl group’s polar nature may facilitate interactions with charged residues in GPCR binding pockets, leading to novel therapeutic applications in areas such as pain management and neurodegenerative diseases.
The safety profile of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide remains under active investigation. Initial toxicology studies have assessed acute exposure effects in animal models, providing insights into potential side effects and dosing considerations. These findings are crucial for guiding future preclinical development efforts aimed at translating this compound into clinical trials for human diseases.
The versatility of 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide as a chemical biology tool is further underscored by its utility in probe development. Researchers are employing this compound as a starting point for generating fluorescent probes that can visualize enzyme activity in living cells. Such probes are invaluable for understanding dynamic biological processes at the molecular level and may lead to new diagnostic tools.
In conclusion, 1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (CAS No. 1017983-66-2) represents a promising candidate for therapeutic intervention across multiple disease areas due to its unique structural features and biological activities. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic chemistry, computational modeling, and pharmacological screening technologies.
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